2-(4-Butoxyphenoxy)ethanamine
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Overview
Description
2-(4-Butoxyphenoxy)ethanamine is an organic compound with the molecular formula C12H19NO2. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a butoxy group attached to a phenoxy ring, which is further connected to an ethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenoxy)ethanamine typically involves the reaction of 4-butoxyphenol with ethylene oxide, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:
Step 1: 4-Butoxyphenol reacts with ethylene oxide in the presence of a base to form 2-(4-Butoxyphenoxy)ethanol.
Step 2: The resulting 2-(4-Butoxyphenoxy)ethanol undergoes amination with ammonia or an amine source to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxyphenoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(4-Butoxyphenoxy)ethanamine has garnered attention in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenoxy)ethanamine
- 2-(4-Ethoxyphenoxy)ethanamine
- 2-(4-Propoxyphenoxy)ethanamine
Uniqueness
2-(4-Butoxyphenoxy)ethanamine is unique due to its butoxy group, which imparts distinct physicochemical properties compared to its analogs
Properties
IUPAC Name |
2-(4-butoxyphenoxy)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-3-9-14-11-4-6-12(7-5-11)15-10-8-13/h4-7H,2-3,8-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUKHUBFWKFFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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